5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a bromine atom and a carboxamide group. The compound also contains a hydroxyethyl group with two thiophene rings. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
Thiophene derivatives, which are part of the compound’s structure, have been found to exhibit a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological processes .
Result of Action
Thiophene derivatives are known to have various pharmacological properties .
Action Environment
The susceptibility of boronic esters to hydrolysis, which can be influenced by environmental factors such as ph, is noted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps One common method starts with the bromination of furan-2-carboxamide to introduce the bromine atom at the 5-positionThe thiophene rings are then added via a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.
Scientific Research Applications
5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: Shares the bromine and thiophene components but lacks the hydroxyethyl and furan groups.
N-(2-hydroxyethyl)furan-2-carboxamide: Contains the furan and hydroxyethyl groups but lacks the bromine and thiophene rings.
Uniqueness
5-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S2/c16-13-6-5-10(20-13)14(18)17-9-15(19,11-3-1-7-21-11)12-4-2-8-22-12/h1-8,19H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXNOGATYJJHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(O2)Br)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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